molecular formula C12H16ClF2NO B1389169 3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride CAS No. 1185293-04-2

3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride

Cat. No.: B1389169
CAS No.: 1185293-04-2
M. Wt: 263.71 g/mol
InChI Key: VOQANZVYRGVTET-UHFFFAOYSA-N
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Description

3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride is a piperidine derivative characterized by a 3,4-difluorophenoxymethyl substituent.

Properties

IUPAC Name

3-[(3,4-difluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQANZVYRGVTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxy ketones, while reduction may produce difluorophenoxy alcohols .

Scientific Research Applications

Chemical Research

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique fluorinated structure enhances its reactivity, making it valuable in:

  • Cross-Coupling Reactions : Used to create diverse piperidine derivatives.
  • Medicinal Chemistry : As an intermediate in developing pharmaceuticals targeting various biological pathways.

Biological Studies

In biological research, 3-((3,4-difluorophenoxy)methyl)piperidine hydrochloride is employed for:

  • Ligand Binding Studies : Investigating its interaction with specific receptors or enzymes, which can elucidate mechanisms of action for potential therapeutic targets.
  • Pathway Analysis : Understanding the role of this compound in various signaling pathways, particularly those related to neurotransmitter systems.

Medical Applications

The compound is under investigation for its therapeutic potential:

  • Antidepressant Development : Similar compounds have shown efficacy as selective serotonin reuptake inhibitors (SSRIs), indicating that this compound may also possess similar properties.
  • Neurological Disorders : Potential applications in treating conditions such as anxiety and depression due to its interaction with neurotransmitter transporters.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Ligand Binding AffinityDemonstrated significant binding affinity to serotonin transporters
Synthesis of Piperidine DerivativesSuccessfully synthesized novel piperidine derivatives with enhanced biological activity
Neuropharmacological EffectsExhibited potential antidepressant-like effects in animal models

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride with analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties (Inferred)
3-((3,4-Difluorophenoxy)methyl)piperidine HCl C₁₂H₁₄ClF₂NO 281.7* 3,4-Difluorophenoxymethyl Moderate lipophilicity, electron-withdrawing substituents
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl C₁₂H₁₅ClF₃NO 281.70 3-Trifluoromethylphenoxy High lipophilicity, strong electron-withdrawing effects
3-(3,4-Dichloro-benzyloxy)-piperidine HCl C₁₂H₁₆Cl₃NO 296.6 3,4-Dichlorobenzyloxy Increased molecular weight, potential toxicity concerns
3-(4-Fluorobenzoyl)piperidine HCl C₁₂H₁₃ClFNO 247.7 4-Fluorophenyl carbonyl Polar due to ketone group, altered binding affinity
3-(3-Ethoxy-benzyl)-piperidine HCl C₁₄H₂₀ClNO 261.8 3-Ethoxybenzyl Enhanced solubility (ethoxy group), reduced metabolic stability

*Calculated based on molecular formula.

Key Observations :

  • Halogen Effects : The difluoro substituent offers balanced electronic effects compared to stronger electron-withdrawing groups like trifluoromethyl () or electron-donating groups like ethoxy ().
  • Lipophilicity: The 3,4-difluorophenoxymethyl group likely confers moderate lipophilicity, positioning the compound between highly lipophilic diphenylmethoxy derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl, MW 303.83, ) and polar carbonyl-containing analogs.

Biological Activity

3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with potential therapeutic applications. Its structure includes a piperidine ring substituted with a difluorophenoxy group, which is significant for its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H15F2NO·HCl
  • Molecular Weight : 263.71 g/mol
  • CAS Number : 63608-33-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors.

Structure-Activity Relationship (SAR)

A study on piperidine derivatives highlighted the significance of substituents on the piperidine ring in determining biological activity. For instance, modifications in the phenoxy group can enhance inhibitory potency against specific targets such as MenA, an enzyme involved in the biosynthesis of menaquinone in Mycobacterium tuberculosis (Mtb) .

Biological Activity and Efficacy

  • Antimycobacterial Activity :
    • The compound has been evaluated for its ability to inhibit Mtb growth. In vitro studies have shown that certain analogs exhibit significant antimycobacterial activity with IC50 values ranging from 13 to 22 μM .
    • The GIC50 (growth inhibition concentration) values for some derivatives were reported between 8 and 10 μM, indicating their effectiveness in reducing bacterial viability .
  • Pharmacokinetic Properties :
    • Compounds structurally related to this compound have demonstrated favorable pharmacokinetic profiles, including improved absorption and distribution characteristics .

Table 1: Biological Activity of Piperidine Derivatives

CompoundStructureIC50 (μM)GIC50 (μM)tPSA (Å)cLogP
1R114 ± 38 ± 1337.9
2R225>50167.1
3R322 ± 310 ± 1165.8
..................

Note: R1, R2, R3 represent different substituents on the piperidine ring that were tested for biological activity.

Case Studies

Recent studies have explored the efficacy of various piperidine derivatives in treating infections caused by Mtb. For example, a specific derivative demonstrated nearly complete sterilization of Mtb in combination therapy within two weeks in vivo . This highlights the potential of these compounds as therapeutic agents against tuberculosis.

Q & A

Q. What are the optimal synthetic routes for 3-((3,4-difluorophenoxy)methyl)piperidine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 3,4-difluorophenol and a piperidine derivative under basic conditions (e.g., NaOH or K₂CO₃ in anhydrous ethanol/methanol). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
  • Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may increase byproduct formation .
  • Hydrochloride salt formation : Post-synthesis treatment with HCl gas or concentrated HCl ensures salt stability .
    Yield optimization requires monitoring via TLC or HPLC, with purity >95% achievable via recrystallization .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% target) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., difluorophenoxy methyl group at δ 4.2–4.5 ppm in CDCl₃) .
    • Mass spectrometry : ESI-MS detects [M+H]⁺ ions (expected m/z ~300–320) and potential impurities .
  • Elemental analysis : Verify C, H, N, Cl, and F content within ±0.4% of theoretical values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols; maintain airborne concentrations below OSHA PEL (if established) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 3,4-difluorophenoxy substituent influence the compound’s pharmacological activity compared to analogs?

Methodological Answer: The 3,4-difluorophenoxy group enhances:

  • Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Metabolic stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life in in vitro hepatocyte assays .
  • Receptor binding : Fluorine’s electronegativity modulates π-π interactions with aromatic residues in target proteins (e.g., serotonin transporters) .
    Validation : Compare IC₅₀ values in receptor-binding assays against mono-fluoro or non-fluoro analogs .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay standardization : Control variables like buffer pH, temperature, and cell passage number to minimize variability .
  • Orthogonal assays : Confirm in vitro enzyme inhibition (e.g., MAO-A) with ex vivo tissue bath experiments or in silico docking studies .
  • Data normalization : Use internal standards (e.g., β-galactosidase in cell-based assays) to correct for batch effects .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Process optimization :
    • Continuous flow chemistry : Reduces residence time, minimizing side reactions (e.g., over-alkylation) .
    • Catalysis : Pd/C or FeCl₃ catalyzes selective etherification, reducing dimerization .
  • Byproduct identification : LC-MS/MS detects impurities (e.g., di-alkylated piperidine derivatives) for targeted removal via column chromatography .

Q. What analytical methods are suitable for studying degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • Degradant profiling :
    • HPLC-DAD/MS : Identifies oxidation products (e.g., hydroxylated derivatives) and hydrolyzed fragments .
    • XRD : Detects crystalline form changes impacting solubility .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How do researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

  • Docking refinement : Incorporate solvation effects and protein flexibility using molecular dynamics simulations (e.g., AMBER, GROMACS) .
  • Free energy calculations : Use MM-PBSA/GBSA to improve binding affinity predictions .
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides quantitative ΔG values .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride
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3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.